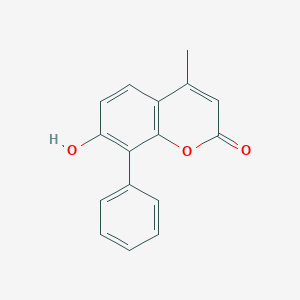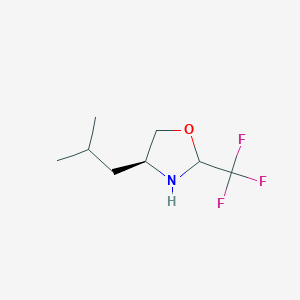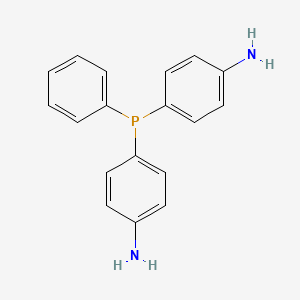
Benzenamine, 4,4'-(phenylphosphinidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4,4’-(phenylphosphinidene)bis- is a chemical compound with the molecular formula C18H17N2P It is characterized by the presence of a phosphinidene group bridging two benzenamine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis- typically involves the reaction of benzenamine derivatives with a phosphinidene source. One common method includes the use of phenylphosphinidene dichloride as a reagent, which reacts with benzenamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-(phenylphosphinidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Benzenamine, 4,4’-(phenylphosphinidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: The benzenamine moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzenamine derivatives.
科学的研究の応用
Benzenamine, 4,4’-(phenylphosphinidene)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis- involves its interaction with molecular targets through its phosphinidene and benzenamine groups. These interactions can lead to the formation of coordination complexes, activation of catalytic sites, and modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]
- 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)
Uniqueness
Benzenamine, 4,4’-(phenylphosphinidene)bis- is unique due to its specific structure, which allows for versatile reactivity and applications. Its ability to form stable complexes and undergo various chemical transformations makes it distinct from other similar compounds.
特性
CAS番号 |
148308-18-3 |
|---|---|
分子式 |
C18H17N2P |
分子量 |
292.3 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-phenylphosphanyl]aniline |
InChI |
InChI=1S/C18H17N2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 |
InChIキー |
CGNWKZGNJFCAMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



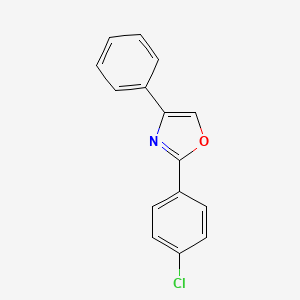

![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
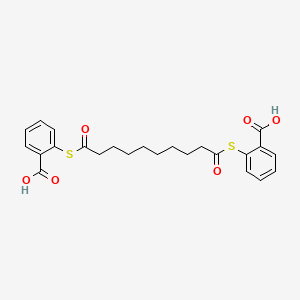
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
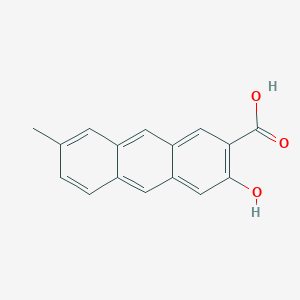
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
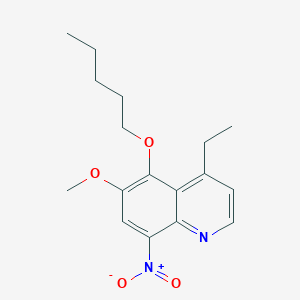

![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
